DBPD has shown broad-spectrum antimicrobial activity against various bacterial and fungal species, including drug-resistant strains. [, , , ]
Antibacterial Activity: DBPD demonstrates efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant nosocomial pathogen. [, , , ] Studies have shown that it disrupts the cellular wall of MRSA, leading to bacterial death. [] Additionally, it displays synergistic effects with other antiseptics like octenidine dihydrochloride, enhancing their effectiveness against MRSA. []
Antifungal Activity: DBPD exhibits potent activity against a diverse range of fungal pathogens, including Candida albicans, Candida auris, and Aspergillus fumigatus. [] It effectively inhibits fungal growth, including the formation of biofilms, which pose a significant challenge in clinical settings. [] Furthermore, it demonstrates synergistic potential with existing antifungals like fluconazole, enhancing their activity against Candida biofilms. [] Notably, DBPD also shows potential for treating preformed biofilms, a significant advantage over current antifungal drugs. []
Recent research identifies DBPD as a potential inhibitor of EGFR, a protein implicated in the development and progression of various cancers. [] This discovery suggests its potential as an anticancer agent, particularly for bladder cancer. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4